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molecular formula C11H15NO2 B8441887 3-Tert-butyl-2-hydroxybenzaldehyde oxime

3-Tert-butyl-2-hydroxybenzaldehyde oxime

Cat. No. B8441887
M. Wt: 193.24 g/mol
InChI Key: NJEQBBNVFXSQSG-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

3-tert-butyl-2-hydroxybenzaldehyde oxime (550 mg, 2.9 mmol) in EtOAc (10 mL) and MeOH (10 mL) was hydrogenated at balloon pressure in the presence of 10% Pd on carbon (100 mg) for 15 h. The reaction mixture was filtered over celite and concentrated. The residue was dissolved in EtOAc and 0.5 N HCl (10 mL). The layers were separated and the aqueous layer was treated with 1N NaOH solution until pH=9. The resulting aqueous layer was extracted with CHCl3 (3×10 mL). The combined CHCl3 was washed with brine, dried with Na2SO4 and concentrated under reduced pressure to provide to desired product (123 mg, 23%).
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([OH:14])=[C:7]([CH:11]=[CH:12][CH:13]=1)[CH:8]=[N:9]O)([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O.CO.[Pd]>[NH2:9][CH2:8][C:7]1[CH:11]=[CH:12][CH:13]=[C:5]([C:1]([CH3:3])([CH3:2])[CH3:4])[C:6]=1[OH:14]

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=NO)C=CC1)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
the aqueous layer was treated with 1N NaOH solution until pH=9
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous layer was extracted with CHCl3 (3×10 mL)
WASH
Type
WASH
Details
The combined CHCl3 was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C(=CC=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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